Cas no 683763-96-4 (4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide)
4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-(N-benzyl-N-methylsulfamoyl)-N-(2,3-dichlorophenyl)benzamide
- Benzamide, N-(2,3-dichlorophenyl)-4-[[methyl(phenylmethyl)amino]sulfonyl]-
- Oprea1_375950
- AKOS024603218
- F1122-0972
- 683763-96-4
- 4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide
- AB00673378-01
-
- Inchi: 1S/C21H18Cl2N2O3S/c1-25(14-15-6-3-2-4-7-15)29(27,28)17-12-10-16(11-13-17)21(26)24-19-9-5-8-18(22)20(19)23/h2-13H,14H2,1H3,(H,24,26)
- InChI Key: AWBYWGQZDIVINZ-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(Cl)=C1Cl)(=O)C1=CC=C(S(N(C)CC2=CC=CC=C2)(=O)=O)C=C1
Computed Properties
- Exact Mass: 448.0415190g/mol
- Monoisotopic Mass: 448.0415190g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 641
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 74.9Ų
Experimental Properties
- Density: 1.411±0.06 g/cm3(Predicted)
- pka: 11.04±0.70(Predicted)
4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide Pricemore >>
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| Life Chemicals | F1122-0972-2μmol |
4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide |
683763-96-4 | 90%+ | 2μl |
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| Life Chemicals | F1122-0972-20μmol |
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$79.0 | 2023-05-17 | |
| Life Chemicals | F1122-0972-1mg |
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683763-96-4 | 90%+ | 2mg |
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683763-96-4 | 90%+ | 3mg |
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| Life Chemicals | F1122-0972-5mg |
4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide |
683763-96-4 | 90%+ | 5mg |
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| Life Chemicals | F1122-0972-10mg |
4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide |
683763-96-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide
Comprehensive Overview of 4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide (CAS No. 683763-96-4)
The compound 4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide (CAS No. 683763-96-4) is a specialized organic molecule with a unique structural framework. Its chemical name highlights key functional groups, including a benzyl(methyl)sulfamoyl moiety and a 2,3-dichlorophenyl substituent, which contribute to its distinct properties. This compound has garnered attention in pharmaceutical and agrochemical research due to its potential applications in drug discovery and crop protection. Researchers are particularly interested in its sulfonamide backbone, a common feature in bioactive molecules.
In recent years, the demand for sulfonamide derivatives has surged, driven by their versatility in medicinal chemistry. 4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide is no exception, with studies exploring its role as a potential enzyme inhibitor or receptor modulator. Its dichlorophenyl group enhances lipophilicity, a critical factor in drug absorption and bioavailability. These attributes make it a candidate for addressing modern challenges in targeted therapy and precision medicine, two trending topics in biomedical research.
The synthesis of CAS No. 683763-96-4 involves multi-step organic reactions, often starting from benzenesulfonyl chloride derivatives. Advanced techniques like HPLC purification and NMR characterization ensure high purity, a priority for laboratories focusing on high-throughput screening. Given the rise of AI-driven drug design, this compound’s structural data is increasingly valuable for machine learning models predicting molecular interactions—a hot topic in computational chemistry.
Environmental and safety profiles of 4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide are also under scrutiny. With growing interest in green chemistry, researchers are optimizing synthetic routes to minimize waste. Questions like "Is sulfonamide degradation eco-friendly?" or "How stable is this compound under UV light?" reflect user concerns in search engines. Regulatory compliance, such as REACH and FDA guidelines, further underscores its safe handling in industrial settings.
From a commercial perspective, suppliers of CAS No. 683763-96-4 emphasize its use in custom synthesis and contract research. The compound’s niche applications align with the booming life sciences market, projected to grow exponentially. Its relevance to cancer research and antimicrobial development—frequently searched topics—adds to its market appeal. Analytical methods like LC-MS and X-ray crystallography are often employed to validate its quality, meeting stringent industry standards.
In summary, 4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide represents a convergence of innovation and practicality. Its structural complexity and functional diversity make it a subject of ongoing research, while its alignment with trends like personalized medicine and sustainable synthesis ensures continued relevance. As science advances, this compound may unlock new possibilities in therapeutic development and material science, answering the evolving needs of researchers worldwide.
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